tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl carbamate, have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or amine-containing compounds.
Mode of Action
Carbamates, including this compound, can undergo various chemical reactions. They can be formed in situ and subsequently react with substituted phenols.
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These factors may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate. For instance, exposure to light and moisture, as well as temperature variations, can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added slowly. The mixture is then stirred at 0°C for one hour and subsequently at room temperature for 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC). After completion, the organic solvent is evaporated, and the residue is recrystallized from hexane to obtain the pure product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and amides.
Scientific Research Applications
tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclopropyl group.
N-Boc-2-aminoacetaldehyde: Contains a Boc-protected amino group but differs in the aldehyde functionality.
tert-Butyl N-methylcarbamate: Similar protecting group but with a methyl group instead of a cyclopropyl group.
Uniqueness
tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and influences the compound’s reactivity. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate involves the protection of the amine group, followed by the addition of tert-butyl carbamate and deprotection of the amine group. The cyclopropyl group is introduced through a stereoselective reduction of a cyclopropyl ketone intermediate.", "Starting Materials": [ "Cyclopropyl ketone", "Sodium borohydride", "N-Boc-protected amino alcohol", "Tert-butyl chloroformate", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Reduction of cyclopropyl ketone with sodium borohydride to form cyclopropyl alcohol", "Protection of the amine group of N-Boc-protected amino alcohol with tert-butyl chloroformate and triethylamine to form N-Boc-protected tert-butyl carbamate", "Addition of N-Boc-protected tert-butyl carbamate to cyclopropyl alcohol in the presence of methanol and hydrochloric acid to form tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate", "Deprotection of the amine group of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate with sodium bicarbonate and ethyl acetate to form the final product", "Purification of the final product with sodium sulfate, magnesium sulfate, and petroleum ether" ] } | |
CAS No. |
1374970-04-3 |
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
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